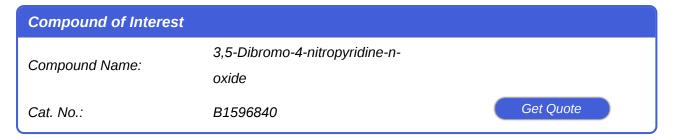


A Comprehensive Technical Guide to 3,5-Dibromo-4-nitropyridine-1-oxide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-nitropyridine-1-oxide is a highly functionalized heterocyclic compound that serves as a critical intermediate in organic synthesis and medicinal chemistry.[1] Its pyridine scaffold is a common feature in numerous biologically active molecules and pharmaceutical agents.[1] The strategic placement of two bromine atoms, a nitro group, and an N-oxide moiety provides multiple reactive sites for chemical modification, making it a versatile building block for creating diverse molecular architectures.[1] This guide provides an in-depth overview of its chemical properties, synthesis, and reactivity, tailored for professionals in chemical and pharmaceutical research.

IUPAC Name and Chemical Identity

The formal IUPAC name for the compound is 3,5-Dibromo-4-nitropyridine 1-oxide.[2] It is also referred to as **3,5-Dibromo-4-nitropyridine-N-oxide**.

Physicochemical and Spectroscopic Data

The key identifiers and properties of 3,5-Dibromo-4-nitropyridine-1-oxide are summarized below.



Property	Value	Reference
CAS Number	62516-09-0	[1][3]
Molecular Weight	297.89 g/mol	[1]
Molecular Formula	C5H2Br2N2O3	
InChI Key	MNPIOSXHEAIODW- UHFFFAOYSA-N	[1]

Spectroscopic Profile

¹H NMR Spectroscopy: Due to the symmetrical nature of the molecule, with two bromine atoms at the C3 and C5 positions, the protons at the C2 and C6 positions are chemically equivalent. [1] This equivalence is expected to result in a single, sharp singlet in the ¹H NMR spectrum. The strong electron-withdrawing effects of the bromine atoms, the nitro group, and the N-oxide functionality significantly deshield these protons, leading to a characteristic downfield chemical shift.[1]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals corresponding to the different carbon environments within the molecule.[1]

Synthesis and Experimental Protocols

The synthesis of 3,5-Dibromo-4-nitropyridine-1-oxide is typically achieved through a two-step process starting from 3,5-dibromopyridine.[1]

Step 1: N-Oxidation of 3,5-Dibromopyridine

The initial step involves the oxidation of the nitrogen atom in the pyridine ring to form 3,5-dibromopyridine-N-oxide. This transformation activates the pyridine ring for subsequent electrophilic substitution.[1]

Experimental Protocol: A patented method for this N-oxidation utilizes a microreactor for improved control and yield.[4]

 Prepare "Reaction Liquid I" by dissolving 3,5-dibromopyridine (1.27 mol) in trifluoroacetic acid (300 ml).[4]

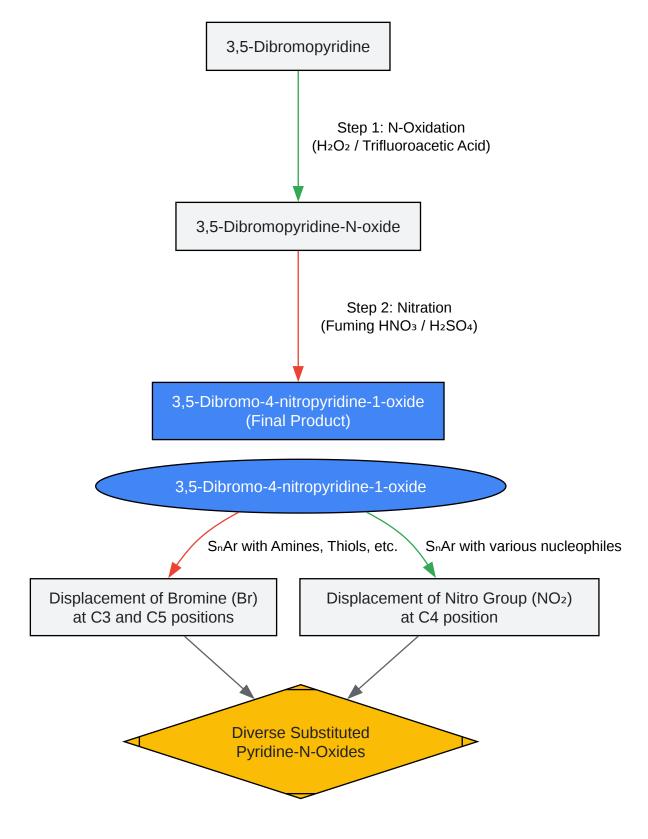
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- Prepare "Reaction Liquid II" consisting of a 30% hydrogen peroxide solution.[4]
- Pump both reaction liquids into a microreactor, maintaining the temperature between 40°C and 80°C and the pressure between 0-2 MPa.[4]
- The product, 3,5-dibromopyridine-N-oxide, is obtained as off-white crystals following separation and purification.[4]





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